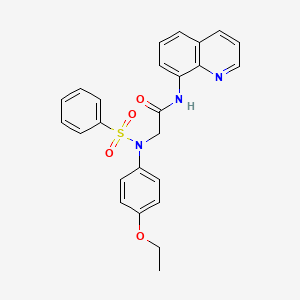
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide
Übersicht
Beschreibung
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide, also known as EPGQA, is a chemical compound that has recently gained attention in scientific research for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide is not fully understood, but it is believed to act through multiple pathways. N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It also has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-α and IL-6. N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of solutions. N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide also has low toxicity in vitro, which makes it a suitable compound for cell culture experiments. However, one limitation of using N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide in lab experiments is its limited stability in aqueous solutions, which can affect its activity and efficacy.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further studies are needed to elucidate the mechanism of action of N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide and to optimize its pharmacological properties.
In conclusion, N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide is a promising chemical compound that has potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide is needed to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to have potential therapeutic applications in various fields of scientific research. It has been investigated as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has also been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-32-21-15-13-20(14-16-21)28(33(30,31)22-10-4-3-5-11-22)18-24(29)27-23-12-6-8-19-9-7-17-26-25(19)23/h3-17H,2,18H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPJRNAASVNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731880.png)
![2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731888.png)
![N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B3731892.png)
![2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3731904.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3731906.png)
![N-(2-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B3731912.png)
![4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B3731920.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3731933.png)
![2-{7-[3-(dimethylamino)propyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B3731957.png)
![5-(4-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3731958.png)
![5-(2,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3731961.png)
![2-{8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B3731962.png)
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3731968.png)
![N-(3-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3731975.png)